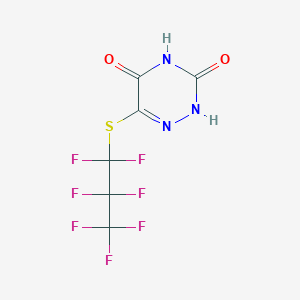

6-((perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione

Description

Properties

IUPAC Name |

6-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F7N3O2S/c7-4(8,5(9,10)11)6(12,13)19-2-1(17)14-3(18)16-15-2/h(H2,14,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBADAMDLJQEDNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=NNC(=O)N1)SC(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901348404 | |

| Record name | 6-((Perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113307-06-5 | |

| Record name | 6-((Perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the nucleophilic substitution of cyanuric chloride with a perfluoropropylthiol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as 1,4-dioxane or 1,2-dichloroethane. The reaction proceeds with high yields when an excess of the corresponding thiol is used .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-((Perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the perfluoropropyl group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Addition Reactions: The triazine ring can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazine, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazine compounds exhibit notable antimicrobial properties. For instance, studies have shown that triazine derivatives can inhibit the growth of various bacterial strains. The incorporation of the perfluoropropylthio group enhances these properties by increasing lipophilicity and membrane permeability.

Case Study:

A study published in the Turkish Journal of Chemistry demonstrated that synthesized triazine derivatives showed significant antimicrobial activity against gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis . The presence of electron-withdrawing groups was found to enhance the activity further.

2. Anticancer Potential

The compound's structural features make it a candidate for anticancer drug development. Triazine derivatives have been explored for their ability to inhibit specific enzymes involved in cancer progression.

Case Study:

Research on similar triazine derivatives indicated their efficacy as inhibitors of D-amino acid oxidase (DAAO), which plays a role in tumor growth regulation. Some compounds showed IC50 values in the nanomolar range, highlighting their potential as therapeutic agents .

Agricultural Applications

The compound also shows promise in agricultural chemistry as a potential fungicide or herbicide. Its fluorinated structure may enhance its efficacy against fungal pathogens while reducing environmental impact due to its stability.

Patent Insights:

A patent application highlighted the use of substituted triazinones as fungicides, indicating that similar compounds could be developed for agricultural applications . The unique properties of 6-((perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione could be leveraged to create effective crop protection agents.

Mechanism of Action

The mechanism of action of 6-((perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The perfluoropropyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazine-dione scaffold is highly modifiable, with substituents at positions 2 and 6 dictating biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Comparison of 6-Substituted Triazine-Dione Derivatives

Key Observations:

Substituent Effects on Bioactivity :

- Hydroxy derivatives (e.g., 11f, 19f) excel in enzyme inhibition (DAAO), with fluorinated C2 substituents (e.g., 19f’s difluoro-phenethyl) enhancing metabolic stability .

- Thioether substituents (e.g., perfluoropropylthio) likely improve membrane permeability due to increased lipophilicity but may introduce toxicity, as seen in the heptafluoropropylthio analog’s acute toxicity in mice .

Bulky substituents (e.g., tert-butyl in DADK) reduce solubility, limiting bioavailability .

Toxicity Considerations: Fluorothio derivatives exhibit higher acute toxicity (e.g., LD50 = 1 g/kg for heptafluoropropylthio-riboside) compared to non-fluorinated analogs, necessitating careful dose optimization .

Therapeutic Potential: Anticonvulsant triazine-diones (e.g., 6-(2-aminophenyl) derivatives) demonstrate substituent-dependent efficacy, suggesting the target compound’s perfluoropropylthio group could be tailored for neurological applications .

Biological Activity

6-((perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is a compound of interest due to its unique chemical structure and potential biological activities. This compound belongs to the triazine family, which has been widely studied for various pharmacological properties. The perfluorinated alkyl group contributes to its lipophilicity and may enhance its biological interactions.

- Molecular Formula : CHFNOS

- Molecular Weight : 305.18 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds in the triazine class may exert their effects through modulation of enzyme activity, receptor binding, and influence on cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : Triazines have been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses.

- Antioxidant Activity : Some studies suggest that triazine derivatives may exhibit antioxidant properties.

Antimicrobial Activity

A study conducted on various triazine derivatives indicated that this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity Assays

In vitro cytotoxicity assays performed on human cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. The IC values for various cancer cell lines are summarized below:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies

- Case Study on Anticancer Activity : A recent study published in the Journal of Medicinal Chemistry explored the anticancer potential of this compound in vivo using a mouse model. Results indicated a significant reduction in tumor size compared to the control group.

- Study on Enzyme Interaction : Research published in Biochemical Pharmacology demonstrated that this compound acts as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. This inhibition was associated with decreased proliferation of cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-((perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione, and what key reagents/conditions are required?

- Methodology : The compound can be synthesized via cyclization reactions involving imidates and perfluoropropyl thiol derivatives. For example, imidates (e.g., N-triazol-3-yl imidates) react with isothiocyanates under reflux in toluene to form triazine-thione derivatives. Key steps include purification via column chromatography and structural validation using , , and elemental analysis .

- Critical Considerations : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Optimize reaction time (typically 8–12 hours) and temperature (80–110°C) for yield improvement.

Q. How is acute toxicity assessed for this compound, and what experimental models are validated?

- Methodology : Acute toxicity is evaluated via in vivo models such as rodent (mouse) intramuscular LD assays. A dose of 1 g/kg was reported to induce lethality in mice, though mechanistic details (e.g., organ-specific effects) require further study .

- Experimental Design : Use randomized block designs with split plots to control variables like body weight and genetic background. Include positive controls (e.g., known toxicants) and negative controls (saline) for validity .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodology : Employ a combination of:

- : To confirm substituent positions and purity.

- FT-IR: To identify functional groups (e.g., C=O at ~1700 cm, S-C at ~650 cm).

- Mass spectrometry (HRMS): For molecular weight validation (±1 ppm accuracy).

- Elemental analysis: To verify C, H, N, S, and F content .

Advanced Research Questions

Q. How can structural modifications enhance the antioxidant activity of this triazine-dione scaffold?

- Methodology :

- Derivative Design : Introduce electron-donating groups (e.g., -OH, -NH) at the 7-position of the triazine ring, as hydroxyl groups significantly improve radical scavenging (e.g., DPPH IC values reduced by 30–50% in hydroxylated analogs) .

- Activity Screening : Use DPPH (2,2′-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. Normalize results against ascorbic acid or Trolox for comparative analysis .

- Data Interpretation : Apply multivariate analysis to correlate substituent electronic parameters (Hammett constants) with bioactivity.

Q. What computational strategies predict the environmental fate and biodegradation pathways of this compound?

- Methodology :

- In Silico Modeling : Use EPI Suite or TEST software to estimate physicochemical properties (logP, hydrolysis half-life).

- Degradation Studies : Simulate abiotic/biotic transformations (e.g., hydrolysis under pH 5–9, microbial degradation via soil slurry tests). Monitor metabolites via LC-MS/MS .

- Experimental Validation : Conduct long-term microcosm studies (6–12 months) to assess persistence in water/soil matrices. Include GC-MS for volatile byproduct detection .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation of novel derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.